Ethanone, 1-(2-chloro-8-quinolinyl)-
Description
Ethanone, 1-(2-chloro-8-quinolinyl)- is a substituted quinoline derivative featuring a ketone group at position 8 and a chlorine atom at position 2 of the quinoline ring. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and metal-chelating properties . The presence of the chloro substituent enhances electrophilicity at the quinoline core, making it reactive toward nucleophilic substitutions and cross-coupling reactions .
Properties
IUPAC Name |
1-(2-chloroquinolin-8-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)9-4-2-3-8-5-6-10(12)13-11(8)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLOXZIOTKCQQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-chloro-8-quinolinyl)- typically involves the reaction of 2-chloroquinoline with acetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(2-chloro-8-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into quinoline-8-methanol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Quinoline-8-methanol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanone, 1-(2-chloro-8-quinolinyl)- has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including Ethanone, 1-(2-chloro-8-quinolinyl)-, are investigated for their potential therapeutic applications.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-chloro-8-quinolinyl)- involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinoline Family
2-Chloro-1-(8-hydroxyquinolin-5-yl)ethanone (CAS 99973-51-0)
- Molecular Formula: C₁₁H₈ClNO₂
- Key Features: Contains a hydroxyl group at position 8 and a chloroethanone group at position 3.
- Comparison: The hydroxyl group in this derivative increases polarity and metal-chelating capacity compared to the non-hydroxylated target compound. The chloroethanone group at position 5 (vs. position 8 in the target) alters steric and electronic interactions, affecting reactivity in nucleophilic substitutions .
1-{6-Chloro-2-[(2-Chloro-8-Methylquinolin-3-yl)Methoxy]-4-Phenylquinolin-3-yl}Ethanone
- Molecular Formula : C₂₈H₂₀Cl₂N₂O₂
- Key Features: A bifunctional quinoline derivative with methoxy, phenyl, and methyl substituents.
- The methyl group at position 8 reduces electrophilicity compared to the ketone group in the target compound, limiting its utility in certain synthetic pathways .
Chlorinated Phenyl Ethanone Analogues
1-(2-Chlorophenyl)Ethanone (CAS 2142-68-9)
- Molecular Formula : C₈H₇ClO
- Key Features : A simple aryl ketone with a chlorine atom on the phenyl ring.
- Comparison: The absence of a quinoline ring simplifies the structure but reduces conjugation and biological activity. Lower molecular weight (154.59 g/mol vs. ~215 g/mol for quinoline derivatives) results in higher volatility and lower thermal stability .
Ethanone, 1-(4-Chlorophenyl)-2-(1,2-Dihydro-3-Phenyl-2-Quinoxalinyl) (CAS 107487-68-3)
- Molecular Formula : C₂₂H₁₆ClN₂O
- Key Features: Combines a chlorophenyl group with a quinoxaline moiety.
- The ketone group’s position adjacent to the quinoxaline ring differs from the target compound’s quinoline-based structure, leading to distinct electronic effects .
Substituent Effects on Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
